tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
Description
BenchChem offers high-quality tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-[(4-bromobenzoyl)amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPDFZKDAJSIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Characterization and Synthetic Utility of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
Executive Summary
Compound Name: tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate Molecular Formula: C₁₄H₁₉BrN₂O₃ Molecular Weight: 343.22 g/mol
This technical guide provides a comprehensive structural analysis and synthetic workflow for tert-butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate. This molecule represents a critical "bifunctional linker" scaffold in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery. It features two orthogonal reactive sites: an acid-labile Boc-protected amine and a 4-bromophenyl moiety primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The data presented below synthesizes experimental protocols with high-resolution spectroscopic assignments (NMR, IR, MS) to serve as a definitive reference for researchers.
Synthetic Pathway & Protocol
Reaction Logic
The synthesis relies on a nucleophilic acyl substitution (Schotten-Baumann conditions) between N-Boc-ethylenediamine and 4-bromobenzoyl chloride. The use of a mono-protected diamine is the critical control point, preventing the formation of the symmetric bis-amide or bis-carbamate byproducts.
Experimental Workflow (DOT Diagram)
Caption: Step-by-step synthetic workflow from reactant mixing to final product isolation.
Detailed Protocol
-
Preparation: Dissolve N-Boc-ethylenediamine (1.0 equiv) and Triethylamine (TEA, 2.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0°C.[1]
-
Addition: Dissolve 4-bromobenzoyl chloride (1.1 equiv) in a minimal amount of DCM and add dropwise to the amine solution over 30 minutes. The slow addition minimizes exotherms and ensures selectivity.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (typically 50% EtOAc/Hexanes).
-
Workup:
-
Wash organic layer with 1M HCl (removes unreacted diamine). Note: Do not use strong acid or prolonged exposure, or the Boc group will cleave.[2]
-
Wash with saturated NaHCO₃ (removes 4-bromobenzoic acid byproduct).
-
Wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: The crude solid is often pure enough, but can be recrystallized from EtOAc/Hexanes or purified via flash chromatography (SiO₂, gradient 20% → 60% EtOAc in Hexanes).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The assignments below utilize the standard numbering scheme where the benzoyl ring protons are an AA'BB' system, and the ethylene linker shows distinct environments due to the asymmetry of the amide vs. carbamate.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.60 – 7.65 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by carbonyl anisotropy. |
| 7.53 – 7.58 | Doublet (d) | 2H | Ar-H (ortho to Br) | Characteristic AA'BB' pattern of para-substitution. |
| 7.30 – 7.50 | Broad Singlet | 1H | Amide N-H | Varies w/ concentration/temp. More deshielded than carbamate. |
| 5.00 – 5.20 | Broad Singlet | 1H | Carbamate N-H | Typical Boc-NH shift. |
| 3.50 – 3.58 | Multiplet (q/m) | 2H | -CH₂-N(H)-CO -Ar | Downfield due to proximity to the benzamide. |
| 3.35 – 3.45 | Multiplet (q/m) | 2H | -CH₂-N(H)-Boc | Slightly more shielded than the amide-adjacent methylene. |
| 1.43 | Singlet (s) | 9H | Boc (-C(CH₃)₃) | Diagnostic sharp singlet; integral reference. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Shift (δ, ppm) | Assignment | Notes |
| 166.8 | C =O (Amide) | Conjugated with aromatic ring. |
| 156.8 | C =O (Carbamate) | Characteristic Boc carbonyl. |
| 133.2 | Ar-C (ipso to C=O) | Quaternary carbon. |
| 131.8 | Ar-C -H | Aromatic CH. |
| 128.5 | Ar-C -H | Aromatic CH. |
| 126.1 | Ar-C -Br | Carbon attached to Bromine (heavy atom effect). |
| 79.8 | C (CH₃)₃ | Quaternary carbon of Boc group. |
| 42.5 | -C H₂-NH-CO-Ar | Amide-side methylene. |
| 40.2 | -C H₂-NH-Boc | Carbamate-side methylene. |
| 28.4 | C(C H₃)₃ | Boc methyl carbons (intense peak). |
Infrared Spectroscopy (FT-IR)
-
3320 – 3350 cm⁻¹: N-H stretch (Amide & Carbamate overlap).
-
2975 cm⁻¹: C-H stretch (Aliphatic, Boc group).
-
1685 – 1700 cm⁻¹: C=O stretch (Carbamate, usually higher frequency).
-
1630 – 1650 cm⁻¹: C=O stretch (Amide I band, lowered by conjugation).
-
1530 cm⁻¹: Amide II band (N-H bend).
Mass Spectrometry (MS)
The mass spectrum is definitive due to the isotopic signature of Bromine (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio).
-
Ionization Mode: ESI (+)
-
Parent Ion [M+H]⁺:
-
m/z 343.1 (⁷⁹Br isotope)
-
m/z 345.1 (⁸¹Br isotope)
-
Observation: A doublet of peaks separated by 2 units with near-equal intensity.
-
-
Adducts: [M+Na]⁺ often observed at m/z 365.1 / 367.1.
Fragmentation Logic (DOT Diagram)
Caption: ESI-MS fragmentation pathway showing the characteristic loss of the Boc protecting group.
Quality Control & Troubleshooting
Common Impurities
-
Bis-acylated byproduct: If the diamine was not strictly mono-protected or if excess acid chloride was used with insufficient mixing, you may see N,N'-bis(4-bromobenzoyl)ethylenediamine.
-
Detection: Absence of Boc singlet (~1.4 ppm) in NMR; Mass spec shows [M+H]⁺ ~425.
-
-
Hydrolyzed Acid: 4-Bromobenzoic acid.
-
Detection: Broad OH stretch in IR (2500-3000 cm⁻¹); Acidic proton in NMR >10 ppm.
-
Remedy: Wash organic layer thoroughly with 1M NaOH or NaHCO₃.
-
Stability
-
Acid Sensitivity: The Boc group is acid-labile.[1] Avoid using acidic modifiers (TFA, Formic Acid) in LC-MS mobile phases if trying to isolate the intact molecule, or keep exposure time short.
-
Storage: Stable as a solid at room temperature. Store in a desiccator to prevent hydrolysis of the amide over very long periods.
References
-
BenchChem. "Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide." BenchChem Protocols.
-
Organic Syntheses. "Synthesis of (2-Aminoethyl)carbamic acid tert-butyl ester." Org.[1][2][3] Synth.2003 , 80, 200.
-
PubChem. "N-BOC-ethylenediamine Compound Summary."[4] National Center for Biotechnology Information.
-
Royal Society of Chemistry. "Synthesis of PAMAM Dendron and Linker Analogues." RSC Advances Supplementary Information.
-
Sigma-Aldrich. "2-(Boc-amino)ethyl bromide Product Specification." Merck KGaA.
Sources
CAS number 57260-73-8 derivative synthesis
An In-depth Technical Guide on the Synthesis of 2-(2-chloro-4-methyl-3-quinolyl)sulfanyl-N-(4-methoxyphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the synthesis of derivatives based on the core structure of 2-(2-chloro-4-methyl-3-quinolyl)sulfanyl-N-(4-methoxyphenyl)acetamide. We will delve into the strategic considerations for constructing the quinoline core, the introduction of the key sulfanylacetamide side chain, and a variety of methods for subsequent derivatization. This document is intended to serve as a practical resource for researchers and professionals engaged in the discovery and development of novel quinoline-based therapeutic agents.
Introduction to the Core Scaffold
The target molecule, 2-(2-chloro-4-methyl-3-quinolyl)sulfanyl-N-(4-methoxyphenyl)acetamide, possesses several key features that make it an attractive starting point for a medicinal chemistry program. The quinoline core is a well-established pharmacophore found in numerous approved drugs, known for its ability to intercalate DNA and interact with various enzymes. The chloro-substituent at the 2-position of the quinoline ring serves as a versatile synthetic handle for introducing a wide range of functionalities through nucleophilic substitution reactions. The sulfanylacetamide linker provides a flexible bridge to the N-(4-methoxyphenyl) moiety, which can be modified to modulate the compound's pharmacokinetic and pharmacodynamic properties.
The diverse biological activities of quinoline derivatives, including their potential as anticancer, antimicrobial, and anti-inflammatory agents, underscore the importance of developing efficient and flexible synthetic routes to novel analogues.[1][2]
Retrosynthetic Analysis and Core Synthesis Strategy
A logical retrosynthetic analysis of the target scaffold suggests a convergent approach, where the quinoline core and the N-(4-methoxyphenyl)acetamide side chain are synthesized separately and then coupled.
Sources
Methodological & Application
Tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate: A Versatile Linker for Advanced Drug Discovery
Introduction: The Critical Role of Linkers in Modern Medicinal Chemistry
In the intricate dance of drug design, the concept of a "linker" has evolved from a simple spacer to a critical determinant of a therapeutic's success. Linkers are no longer passive tethers but are now recognized as sophisticated molecular bridges that modulate a drug's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy. The strategic selection of a linker can influence solubility, cell permeability, metabolic stability, and the spatial orientation of interconnected moieties, such as a warhead and a targeting ligand. Within this context, tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate has emerged as a particularly valuable and versatile linker, offering a unique combination of features that address several challenges in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3]
This application note provides a comprehensive guide to the properties, synthesis, and application of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate, offering detailed protocols and insights to empower researchers in their drug discovery endeavors.
Molecular Profile and Strategic Advantages
tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate is a bifunctional linker characterized by a Boc-protected amine and an aryl bromide. This specific arrangement of functional groups imparts several strategic advantages:
-
Orthogonal Reactivity: The Boc-protected amine and the aryl bromide allow for selective, sequential reactions. The aryl bromide is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a robust handle for attaching a targeting ligand or another functional moiety. The Boc-protected amine, upon deprotection, offers a nucleophilic site for amide bond formation or other conjugation chemistries.
-
Tunable Physicochemical Properties: The aromatic ring of the 4-bromobenzoyl group introduces a degree of rigidity and hydrophobicity, which can be strategically employed to optimize the spatial relationship between conjugated molecules and to fine-tune the overall lipophilicity of the final compound.
-
Metabolic Stability: The amide bond provides a degree of metabolic stability, which is often a desirable feature in linker design to ensure the integrity of the therapeutic construct en route to its target.
-
Synthetic Accessibility: The linker is readily synthesized from commercially available starting materials, making it a cost-effective and practical choice for both small-scale and large-scale synthetic campaigns.
Synthesis of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
The synthesis of this linker is a straightforward and high-yielding process, typically achieved through the acylation of a mono-Boc-protected ethylenediamine with 4-bromobenzoyl chloride.
Experimental Protocol: Synthesis
Materials:
-
tert-Butyl (2-aminoethyl)carbamate
-
4-Bromobenzoyl chloride
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (2-aminoethyl)carbamate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Stir the solution at 0 °C (ice bath) for 15 minutes.
-
Acylation: To the cooled solution, add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the reaction mixture with saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate as a white solid.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of 4-bromobenzoyl chloride with atmospheric moisture.
-
Triethylamine/DIPEA: Acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
0 °C Reaction Temperature: Helps to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Aqueous Workup: Removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate is realized in its application as a linchpin for connecting molecular fragments. The aryl bromide serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.
Illustrative Workflow: Suzuki-Miyaura Coupling
This workflow demonstrates the use of the linker to couple a boronic acid derivative, a common building block in medicinal chemistry.
Caption: A step-by-step workflow for the Suzuki coupling of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate.
Protocol: Suzuki-Miyaura Coupling
Materials:
-
tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.08 eq) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (3.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask, add tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[4]
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.[4]
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
Quantitative Data for Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2/PPh3 | K2CO3 | Dioxane/H2O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Toluene/H2O | 100 | 4 | 92 |
| 3 | 3-Pyridylboronic acid | Pd2(dba)3/SPhos | Cs2CO3 | Dioxane/H2O | 80 | 8 | 78 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Deprotection and Further Functionalization
Following the successful cross-coupling, the Boc-protecting group can be readily removed under acidic conditions to reveal the primary amine. This newly exposed functional group can then be used for a variety of conjugation chemistries, most commonly amide bond formation with a carboxylic acid-containing molecule (e.g., a cytotoxic payload or an E3 ligase ligand).
Protocol: Boc Deprotection
Materials:
-
Boc-protected coupled product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Reaction: Dissolve the Boc-protected compound in dichloromethane. Add trifluoroacetic acid (typically 20-50% v/v) and stir at room temperature for 1-4 hours.
-
Workup: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralization: Re-dissolve the residue in dichloromethane and carefully add saturated aqueous NaHCO3 solution until the pH is basic.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Conclusion
tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate represents a highly valuable and synthetically accessible linker for the construction of complex therapeutic modalities. Its orthogonal reactivity, tunable properties, and metabolic stability make it an attractive choice for researchers in drug discovery. The protocols and insights provided in this application note are intended to serve as a practical guide for the effective utilization of this versatile linker in the development of next-generation targeted therapies.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Ali, I., et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
Baxendale Group. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. [Link]
-
RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. [Link]
-
ADC Review. ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjugates. [Link]
Sources
Application Note: Strategic N-Acylation of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
Abstract
This technical guide provides a comprehensive overview of the N-acylation of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate, a substrate featuring a sterically hindered and electronically deactivated secondary amide. The synthesis of the resulting N-acyl derivatives (imides) is a critical transformation in the development of complex molecular scaffolds for pharmaceutical and materials science applications. This note elucidates the underlying mechanistic principles, offers detailed, field-proven protocols for both base-mediated and Lewis acid-catalyzed approaches, and provides a systematic guide to reaction monitoring, product purification, and troubleshooting. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize these methods for their specific acylating agents and research goals.
Introduction: The Challenge and Significance
The N-acylation of secondary amides to form imides is a foundational yet challenging transformation in organic synthesis. Imide functionalities are prevalent in a wide array of biologically active molecules and advanced materials due to their unique electronic properties and conformational rigidity. The substrate of interest, tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate, presents a common synthetic challenge: the presence of a secondary amide nitrogen that is a poor nucleophile. This low reactivity is a consequence of the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which significantly reduces its availability for nucleophilic attack.
This guide focuses on overcoming this hurdle. The molecule contains two key functionalities:
-
A tert-Butyloxycarbonyl (Boc) protected amine: A stable protecting group that is robust under basic and neutral conditions but labile to strong acids.[1]
-
A secondary N-(4-bromobenzoyl) amide: The target for the acylation reaction.
Successfully acylating the secondary amide requires conditions that are vigorous enough to promote the reaction while being selective and mild enough to preserve the acid-sensitive Boc protecting group.
Mechanistic Considerations: Activating the Unreactive
The core principle for acylating a weakly nucleophilic amide is the enhancement of electrophilicity of the acylating agent and/or increasing the nucleophilicity of the amide nitrogen. Two primary catalytic strategies are employed: base-mediation and Lewis acid catalysis.
Base-Mediated Acylation (Modified Schotten-Baumann Approach)
The Schotten-Baumann reaction, traditionally used for acylating amines and alcohols, can be adapted for less reactive amides.[2][3] In this context, a base plays a dual role. A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the acidic byproduct (e.g., HCl) generated when using a highly reactive acyl chloride.[4] This prevents the protonation of the starting amide or the product.
Furthermore, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be used in catalytic amounts. DMAP reacts with the acyl chloride or anhydride to form a highly reactive N-acylpyridinium salt.[5] This intermediate is a significantly more potent acylating agent than the parent acyl halide, readily reacting with the weakly nucleophilic amide nitrogen. The catalyst is then regenerated, completing the catalytic cycle.
Sources
Troubleshooting & Optimization
troubleshooting Boc deprotection of N-Boc protected diamines
Executive Summary & Core Mechanism
The Challenge: Diamines present unique challenges during Boc deprotection compared to mono-amines. The primary issues are product isolation (due to high polarity/water solubility of the resulting diamine salts) and cation scavenging (preventing alkylation of the second amine or aromatic residues).
The Mechanism: The reaction proceeds via protonation of the carbamate, followed by fragmentation into the tert-butyl cation and carbamic acid.[1][2][3] The carbamic acid spontaneously decarboxylates to release the free amine.[2][3]
-
Critical Control Point: The tert-butyl cation is an electrophile. In diamines, if not quenched, it can attack the other nitrogen (if sterically accessible) or electron-rich aromatic rings, leading to "t-butylated" impurities.[4]
Visualization: Mechanism & Scavenging Pathways
Figure 1: Mechanistic pathway highlighting the critical divergence between successful scavenging and impurity formation.
Standard Operating Procedures (SOPs)
Do not rely on generic protocols. For diamines, we recommend Method B (HCl) for ease of handling, or Method A (TFA) only if scavengers are strictly required due to sensitive side chains (e.g., Trp, Met, Tyr).
Method A: TFA Cocktail (High Scavenging Requirement)
-
Reagent: Trifluoroacetic acid (TFA) / DCM (1:1 v/v).[1]
-
Additives: 2.5% Triethylsilane (TES) + 2.5% Water.
-
Procedure: Dissolve substrate in DCM first. Add Scavengers. Add TFA dropwise. Stir 1-2h.
-
Why: Water and TES act as "sinks" for the tert-butyl cation [1].
Method B: HCl in Dioxane (Ease of Isolation)
-
Reagent: 4M HCl in 1,4-Dioxane.
-
Procedure: Dissolve substrate in minimal dioxane or MeOH. Add 4M HCl (5-10 eq). Stir 1h.
-
Why: The product precipitates as the dihydrochloride salt, which is often a solid (unlike TFA salts which are hygroscopic oils). Filtration offers immediate purification [2].
Troubleshooting Modules (FAQs)
Module 1: Product Isolation (The "Where is my product?" Problem)
Q: I performed the deprotection, but after aqueous workup (DCM/Water extraction), my yield is near zero. The organic layer is empty.
Diagnosis: Diamines, especially short-chain or cyclic ones (e.g., piperazines, ethylenediamine derivatives), are highly polar. In their protonated form (salts), they are 100% water-soluble. Even as free bases, their LogP is often too low for standard DCM or EtOAc extraction.
Corrective Protocol: Stop doing standard aqueous workups. Use one of these "Self-Validating" isolation strategies:
| Strategy | Protocol | Best For |
| 1. Evaporation (Best) | Remove volatiles (TFA/DCM/HCl) in vacuo. Co-evaporate with Toluene (3x) or Ether to remove trapped acid. Use the salt directly. | Stable salts; preventing loss. |
| 2. The "Polar Extract" | Basify aqueous layer to pH > 12 (NaOH). Extract with Chloroform : Isopropanol (3:1) or n-Butanol . | Polar diamines that stay in water. |
| 3. Solid Phase Extraction | Load crude mixture onto SCX (Strong Cation Exchange) resin. Wash with MeOH (removes non-basic impurities). Elute with 2M NH3 in MeOH. | High purity requirements; removing scavengers. |
Module 2: Impurity Profiling (The "t-Butyl" Problem)
Q: My LC-MS shows a peak with Mass = [M+56]. It looks like the starting material but isn't deprotecting.
Diagnosis: This is likely not starting material. It is a tert-butylated side product.[5] The tert-butyl cation generated during deprotection has attacked a nucleophilic site on your molecule (e.g., the other amine, a phenol, or an indole ring). This is an irreversible alkylation [3].
Corrective Protocol: You must increase the "Scavenging Capacity" of your cocktail.
-
Switch to TFA/DCM/TES/H2O (47.5 : 47.5 : 2.5 : 2.5).
-
Why Triethylsilane (TES)? It is a hydride donor that rapidly quenches the cation to form isobutane (gas) and silyl species, which are inert.
-
Avoid Anisole: For diamines, anisole can sometimes be difficult to remove. TES is volatile and easier to strip.
Module 3: Physical State (The "Sticky Oil" Problem)
Q: My product is a TFA salt, but it's a hygroscopic goo that I can't weigh or handle.
Diagnosis: TFA salts of diamines form strong hydrogen-bonded networks with water and excess acid, leading to oils (ionic liquids).
Corrective Protocol: Perform a Salt Exchange or Trituration :
-
Trituration: Dissolve the oil in minimal MeOH. Add cold Diethyl Ether or MTBE dropwise with vigorous stirring. The salt should crash out as a white solid.
-
HCl Exchange: Dissolve the TFA salt in MeOH. Add 4M HCl in Dioxane. Evaporate. Repeat 3x. The HCl salt is usually more crystalline.
Workup Decision Tree
Use this logic flow to determine the correct isolation method for your specific diamine.
Figure 2: Decision matrix for isolating diamines based on polarity and downstream requirements.
References
-
Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites.[6][7] Tetrahedron Letters, 33(37), 5441-5444.
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (See Chapter on Hydrochloride vs Trifluoroacetate properties).
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978).[8] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[6][8][9][10] Mechanisms, biproduct formation and evaluation of scavengers.[4][8] International Journal of Peptide and Protein Research, 12(5), 258-268.[8]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[4] Wiley-Interscience.[11] (Section: Protection for the Amino Group).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. mcours.net [mcours.net]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Selective Mono-acylation of N-Boc-ethylenediamine
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuanced challenge of selectively mono-acylating N-Boc-ethylenediamine. Achieving high selectivity and yield in this reaction is critical for the efficient construction of complex molecules, and this document provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure your success.
The Core Challenge: Mono- vs. Di-acylation
N-Boc-ethylenediamine presents two nucleophilic primary amine groups. While the Boc (tert-butyloxycarbonyl) group provides some steric hindrance and electronic deactivation to the adjacent amine, the distal primary amine remains highly reactive. The primary challenge is to facilitate the acylation of the free primary amine without allowing the newly formed mono-acylated product to react further, which would yield the undesired di-acylated byproduct. This guide will dissect the kinetic and thermodynamic factors that you can manipulate to favor the desired mono-acylation pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the mono-acylation of N-Boc-ethylenediamine in a practical question-and-answer format.
Question 1: My reaction is producing a significant amount of the di-acylated byproduct. How can I improve the selectivity for the mono-acylated product?
This is the most frequent issue and typically stems from the reaction conditions being too aggressive, leading to the second acylation competing effectively with the first.
Probable Causes & Recommended Actions:
-
Incorrect Stoichiometry: Using a 1:1 molar ratio of the acylating agent to N-Boc-ethylenediamine often results in a mixture of products. The mono-acylated product, once formed, can still compete with the starting diamine for the remaining acylating agent.
-
Solution: Employ a slight excess of N-Boc-ethylenediamine (e.g., 1.2 to 2 equivalents) relative to the acylating agent. This statistically favors the reaction of the acylating agent with the more abundant starting material.
-
-
High Local Concentration of Acylating Agent: Adding the acylating agent (e.g., an acid chloride or activated ester) too quickly creates localized areas of high concentration, promoting di-acylation.
-
Solution: Implement slow, controlled addition of the acylating agent. Dissolve the acylating agent in a suitable solvent and add it dropwise over a prolonged period (e.g., 1-3 hours) using a syringe pump or a dropping funnel.[1] This maintains a low, steady concentration of the electrophile, favoring reaction with the more nucleophilic free amine of the starting material.
-
-
Elevated Reaction Temperature: Higher temperatures increase the reaction rate of both the first and second acylations, often reducing selectivity.
-
Solution: Perform the reaction at a reduced temperature. Cooling the reaction mixture to 0 °C or even lower (e.g., -20 °C) is a standard practice to control the reaction's exothermicity and enhance selectivity.[1]
-
-
Inappropriate Base: The choice of base is critical. A strong, nucleophilic base can deprotonate the amide product, increasing its nucleophilicity and promoting di-acylation.
-
Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are effective at scavenging the acid byproduct (e.g., HCl from an acyl chloride) without competing in the reaction.[2]
-
Question 2: The reaction is very slow or incomplete, with a significant amount of unreacted N-Boc-ethylenediamine remaining.
A sluggish reaction can be just as problematic as an unselective one. This often points to insufficient activation of the reactants.
Probable Causes & Recommended Actions:
-
Insufficient Activation of Carboxylic Acid: When using a carboxylic acid directly, it must be activated to form a reactive intermediate. Inefficient activation leads to poor conversion.
-
Solution: Ensure the use of an effective coupling agent. For sterically hindered or electron-deficient substrates, standard reagents may be insufficient.[3] Consider more potent uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[2][4] These reagents rapidly form the activated species needed for the reaction to proceed.[3]
-
-
Over-Dilution: While slow addition is key, running the reaction in an excessively large volume of solvent can slow the rate of the desired reaction to an impractical level.
-
Solution: Adjust the concentration. While there is no universal optimal concentration, a starting point is often in the range of 0.1 to 0.5 M. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material.
-
-
Reaction Temperature is Too Low: While low temperatures are crucial for selectivity during the addition phase, they can sometimes prevent the reaction from reaching completion.
-
Solution: After the slow addition of the acylating agent at low temperature is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 8-16 hours) to drive the reaction to completion.[2]
-
Question 3: I am having difficulty purifying the mono-acylated product away from the starting material and the di-acylated byproduct.
Effective purification is essential for obtaining the desired product in high purity. The polar nature of both the starting material and the product can make this challenging.
Probable Causes & Recommended Actions:
-
Product Sticking to Silica Gel: The free amine on the mono-acylated product and the diamine starting material can strongly adsorb to acidic silica gel, leading to poor recovery or decomposition during column chromatography.[5]
-
Solution 1 (Column Chromatography): Deactivate the silica gel by pre-treating it with a small amount of a basic modifier in the eluent system. A common practice is to add 0.5-2% triethylamine to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane). This neutralizes the acidic sites on the silica, allowing for better elution of the amine-containing compounds.
-
Solution 2 (Acid/Base Extraction): Utilize the basicity of the unreacted diamine. After the reaction, perform an aqueous workup. The mono-acylated product is often less water-soluble than the diamine starting material. A carefully controlled aqueous wash or a biphasic extraction can help remove a significant portion of the unreacted N-Boc-ethylenediamine.[6] The di-acylated product, lacking a free amine, will be significantly less polar and can often be separated more easily by chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind achieving mono-selectivity? A1: The strategy hinges on kinetic control. The free primary amine of N-Boc-ethylenediamine is a potent nucleophile. By keeping the concentration of the electrophilic acylating agent very low at all times (via slow addition) and reducing the reaction rate (via low temperature), we ensure that the acylating agent is statistically far more likely to encounter and react with a molecule of the abundant starting diamine rather than a molecule of the less abundant, newly-formed mono-acylated product.
Q2: Should I use an acyl chloride or a carboxylic acid with a coupling agent? A2: The choice depends on your substrate's stability and the desired reactivity.
-
Acyl Chlorides: These are highly reactive and often provide rapid and complete conversion.[4] However, their high reactivity can sometimes make controlling selectivity more difficult, and their preparation from the corresponding carboxylic acid is an extra step.[2] They are an excellent choice for robust substrates where high reactivity is needed.
-
Carboxylic Acids + Coupling Agents: This is a milder and often more versatile approach, particularly in medicinal chemistry and peptide synthesis.[4] It allows for a "one-pot" procedure without isolating a highly reactive intermediate. Modern coupling reagents like HATU offer high efficiency even for challenging substrates.[2][3] This method is generally preferred for complex or sensitive molecules.
Q3: Can I use an alternative to Boc protection for one of the amines? A3: Yes, an alternative strategy is to use an orthogonal protecting group scheme from the start. For example, one could start with a diamine where one amine is protected with a group removable under different conditions than the other (e.g., Boc vs. Cbz). However, if N-Boc-ethylenediamine is your required starting material, the methods described herein are the most direct path to the mono-acylated product.
Key Experimental Protocols
The following are generalized, detailed protocols that serve as an excellent starting point. Always monitor your specific reaction by TLC or LC-MS to determine optimal reaction times.
Protocol 1: Mono-acylation using an Acyl Chloride
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-ethylenediamine (1.5 equivalents) and a non-nucleophilic base such as triethylamine (2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Slow Addition: Dissolve the acyl chloride (1.0 equivalent) in the same anhydrous solvent. Using a syringe pump, add the acyl chloride solution to the stirred diamine solution over 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm to room temperature and stir for 8-16 hours.[2]
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a mobile phase containing a small percentage (e.g., 1%) of triethylamine.
Protocol 2: Mono-acylation using a Carboxylic Acid and HATU
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), HATU (1.1 equivalents), and a non-nucleophilic base like DIPEA (3.0 equivalents) in an anhydrous solvent like DMF or dichloromethane.[2]
-
Cooling: Cool the solution to 0 °C.
-
Amine Addition: In a separate flask, dissolve N-Boc-ethylenediamine (1.5 equivalents) in the same solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC or LC-MS.[2]
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.
Visualizing the Reaction Pathway and Troubleshooting Logic
To better understand the process, the following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting.
Caption: Competing reaction pathways for the acylation of N-Boc-ethylenediamine.
Caption: Decision tree for troubleshooting high di-acylation.
Data Summary: Reaction Conditions Comparison
The table below summarizes typical conditions and considerations for achieving selective mono-acylation.
| Parameter | Condition for High Selectivity | Rationale |
| Stoichiometry | 1.2 - 2.0 eq. of N-Boc-ethylenediamine | Statistically favors reaction with starting material over the product. |
| Acylating Agent | Acyl Chloride or Activated Ester (e.g., from HATU) | Provides necessary reactivity for amide bond formation.[2][4] |
| Temperature | 0 °C to -20 °C during addition | Slows the rate of the undesired second acylation (k₂).[1][2] |
| Addition Rate | Slow, dropwise addition over 1-3 hours | Maintains a low concentration of the electrophile.[1] |
| Solvent | Anhydrous aprotic (DCM, THF, DMF) | Prevents hydrolysis of the acylating agent. |
| Base | Non-nucleophilic (TEA, DIPEA) | Scavenges acid byproduct without competing as a nucleophile.[2] |
| Workup | Aqueous wash followed by chromatography | Removes water-soluble byproducts and unreacted starting material. |
| Purification | Silica gel with ~1% TEA in eluent | Neutralizes silica to prevent streaking and product loss of basic compounds. |
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel dipeptide containing β-alanine. Retrieved from [Link]
-
Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]
-
ResearchGate. (2017). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? Retrieved from [Link]
Sources
Technical Support Center: Monitoring the Synthesis of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate by TLC
Welcome to the technical support guide for monitoring the amide coupling reaction to form tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for Thin-Layer Chromatography (TLC) analysis of this specific synthesis.
Reaction Overview & Key Components
The synthesis involves an amide bond formation between N-Boc-ethylenediamine and an activated 4-bromobenzoic acid derivative, typically 4-bromobenzoyl chloride. Accurate TLC monitoring is crucial to determine reaction completion, identify potential side products, and optimize purification strategies.
Reaction Scheme: (SM1) N-Boc-ethylenediamine + (SM2) 4-Bromobenzoyl chloride → (P) tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
Key Components to Monitor:
-
SM1: N-Boc-ethylenediamine: A primary amine. It is expected to be relatively polar due to the free amine group.
-
SM2: 4-Bromobenzoyl chloride: An acid chloride. It is highly reactive and less polar than the amine. It may hydrolyze to 4-bromobenzoic acid if moisture is present.[1][2][3]
-
Product (P): tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate: An amide. Its polarity is intermediate between the two starting materials.
Core Protocol: Standard TLC Monitoring Setup
This protocol provides a robust starting point for analyzing the reaction mixture.
Step-by-Step Methodology
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254). Mark three distinct lanes on the baseline.[4]
-
Sample Preparation:
-
SM Lane (Starting Material): Dissolve a small amount of N-Boc-ethylenediamine (SM1) in a volatile solvent like ethyl acetate or methanol.
-
RXN Lane (Reaction Mixture): Dilute a small aliquot of the reaction mixture in the same solvent. A concentration of ~1% is generally effective.[5]
-
CO Lane (Co-spot): Apply the SM1 solution to the center lane. Let it dry completely, then spot the diluted reaction mixture directly on top of the SM1 spot.[4]
-
-
Spotting: Use a microcapillary tube to apply small, concentrated spots onto the marked lanes on the baseline. Ensure spots are small to prevent streaking and poor separation.[5][6]
-
Development:
-
Prepare a developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm (below the baseline).
-
To ensure a saturated atmosphere, which leads to more reproducible results, you can line the chamber with filter paper moistened with the mobile phase.[7]
-
Place the spotted TLC plate into the chamber and close the lid.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely in a fume hood.
-
Primary Method (Non-destructive): View the plate under a UV lamp (254 nm). The aromatic 4-bromobenzoyl moiety in SM2 and the product will appear as dark spots against the fluorescent green background.[8][9] Circle any visible spots with a pencil.
-
Secondary Method (Staining): After UV visualization, use a chemical stain for compounds that are not UV-active, such as SM1. Dip the plate into the staining solution, gently wipe the back, and heat with a heat gun until spots appear.[10]
-
Ninhydrin: Excellent for detecting the primary amine of N-Boc-ethylenediamine (SM1), which will appear as a pink or purple spot.[11][12][13]
-
Potassium Permanganate (KMnO₄): A general oxidative stain that visualizes most organic compounds, appearing as yellow-brown spots on a purple background.[8][10]
-
-
Workflow for TLC Monitoring
Caption: Standard workflow for reaction monitoring by TLC.
Data Interpretation: Rf Values & Mobile Phase Selection
The Retardation Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[14] Less polar compounds travel further up the plate and have higher Rf values.[6][15]
Expected Polarity & Rf Trend: SM2 (4-bromobenzoyl chloride) > Product > SM1 (N-Boc-ethylenediamine)
| Compound | Expected Relative Polarity | Expected Relative Rf Value | Primary Visualization |
| SM1: N-Boc-ethylenediamine[16] | High (due to free amine) | Low | Ninhydrin Stain |
| SM2: 4-Bromobenzoyl chloride[1] | Low | High | UV Light (254 nm) |
| Product: Amide | Intermediate | Intermediate | UV Light (254 nm) |
Note: Rf values are highly dependent on the specific mobile phase, temperature, and plate condition. The values in the table below are illustrative. Always run authentic standards alongside your reaction mixture for accurate identification.[17]
| Mobile Phase (Solvent System) | Polarity | Typical Application |
| 30% Ethyl Acetate in Hexane | Low | Good starting point. May provide good separation if product is not very polar. |
| 50% Ethyl Acetate in Hexane | Medium | A versatile system that often provides good separation between starting materials and the amide product.[15] |
| 5-10% Methanol in Dichloromethane (DCM) | High | Useful if the product or starting amine has low mobility in less polar systems.[18] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during TLC analysis of this reaction in a direct Q&A format.
Frequently Asked Questions (FAQs)
Q1: How do I know the reaction is complete?
A1: The reaction is considered complete when the limiting reagent spot is no longer visible on the TLC plate. In this synthesis, the N-Boc-ethylenediamine (SM1) is often the limiting reagent. A complete reaction would show the disappearance of the ninhydrin-active spot corresponding to SM1 and the appearance of a new, strong, UV-active product spot at an intermediate Rf.[14][19] The lane for the reaction mixture (RXN) should ideally show only one spot corresponding to the product.
Q2: How do I select the best mobile phase?
A2: The goal is to find a solvent system where the product has an Rf value between 0.3 and 0.5, and there is clear separation (ΔRf) between the product and starting materials.[14]
-
If all spots are at the bottom (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).
-
If all spots are at the top (high Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent.
-
Start with a medium polarity system like 1:1 Ethyl Acetate/Hexane and adjust the ratio based on the results.
Q3: Why are my spots streaking?
A3: Streaking is a common issue with several potential causes:
-
Sample Overload: The most common cause. The spot applied to the baseline was too concentrated.[5] Solution: Dilute your sample significantly and re-spot.
-
Highly Polar/Acidic/Basic Compounds: The free amine of SM1 can interact strongly with the acidic silica gel, causing streaking. Solution: Add a small amount of a modifier to the mobile phase. For amines, adding a few drops of triethylamine or ammonia can improve spot shape.
-
Insoluble Sample: If the sample does not fully dissolve in the spotting solvent, it will streak from the baseline. Solution: Ensure your sample is completely dissolved before spotting.
Q4: I don't see the N-Boc-ethylenediamine spot under UV light. Is it gone?
A4: Not necessarily. N-Boc-ethylenediamine lacks a strong UV chromophore and is often invisible or very faint under 254 nm UV light.[10] You MUST use a chemical stain like ninhydrin to visualize this starting material. A purple/pink spot appearing after ninhydrin staining confirms its presence.[11][12]
Q5: There's a new spot on my TLC plate that isn't a starting material or the product. What could it be?
A5: Unexpected spots usually indicate side reactions or impurities. For this reaction, common possibilities include:
-
Hydrolyzed SM2: If moisture is present, 4-bromobenzoyl chloride (SM2) can hydrolyze to 4-bromobenzoic acid. This carboxylic acid is very polar and will likely have a very low Rf, possibly streaking from the baseline.
-
Di-acylated Product: If excess 4-bromobenzoyl chloride is used, it's possible for it to react with the amide N-H of the product, although this is generally less favorable. This byproduct would be less polar than the desired product and have a higher Rf.
-
Unidentified Impurity: An impurity in one of the starting materials. Always run a TLC of your starting materials individually to check for purity before starting the reaction.
Troubleshooting Decision Tree
Sources
- 1. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromobenzoyl chloride 98 586-75-4 [sigmaaldrich.com]
- 3. CAS 586-75-4: 4-Bromobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 4. How To [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. TLC stains [reachdevices.com]
- 11. epfl.ch [epfl.ch]
- 12. Ninhydrin - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. Home Page [chem.ualberta.ca]
- 15. reddit.com [reddit.com]
- 16. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. atlas.org [atlas.org]
removal of unreacted starting materials from tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
Topic: Removal of unreacted starting materials from amide coupling reactions. Ticket ID: PUR-AMIDE-004 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to purify tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate . This molecule contains three critical functionalities that dictate your purification strategy:
-
Aryl Bromide: Stable, lipophilic.
-
Amide Linkage: Stable to mild acid/base, prone to hydrolysis at extremes.
-
Boc-Carbamate: Acid-sensitive. This is your critical failure point.
Your impurities are likely:
-
Impurity A: 4-Bromobenzoic acid (Acidic, pKa ~4.0).
-
Impurity B: tert-Butyl (2-aminoethyl)carbamate (Basic, Primary Amine pKa ~10.0).
-
Impurity C: Coupling reagents (e.g., EDC urea byproducts, HOBt).
The following guide prioritizes Liquid-Liquid Extraction (LLE) as the primary purification method due to the distinct acid-base properties of the impurities versus the neutral product.
Part 1: Diagnostic & Decision Matrix
Before proceeding, identify your specific contamination profile using Thin Layer Chromatography (TLC) or LC-MS.
Figure 1: Decision matrix for selecting the appropriate aqueous workup based on impurity profile.
Part 2: The "Gold Standard" Aqueous Workup
Objective: Isolate the neutral product by manipulating the pH to force impurities into the aqueous phase.
The Chemistry of the Separation
-
Removing the Acid (Impurity A): 4-Bromobenzoic acid has a pKa of ~4.0. Washing with saturated Sodium Bicarbonate (NaHCO₃, pH ~8.5) deprotonates it to the carboxylate salt (R-COO⁻ Na⁺), rendering it water-soluble.
-
Removing the Amine (Impurity B): The starting amine has a free primary amine (pKa ~10). Washing with acid protonates it to the ammonium salt (R-NH₃⁺ Cl⁻), rendering it water-soluble.
-
WARNING: You cannot use strong acids (like 1M HCl or TFA) or prolonged exposure, as this will cleave the Boc group on your product [1].
-
Protocol 1: Sequential Liquid-Liquid Extraction (LLE)
Reagents:
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
10% w/v Citric Acid (aq) (Preferred over HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃)
Step-by-Step Procedure:
-
Dilution: Dilute your reaction mixture with EtOAc (approx. 10-20 mL per mmol of substrate).
-
Acid Wash (Removes Amine):
-
Add 10% Citric Acid (equal volume to organic layer).
-
Shake vigorously for 30-60 seconds. Do not let it sit for hours.
-
Separate layers.[2][3][4] The Aqueous (Top) layer contains the protonated amine impurity. The Organic (Bottom) layer contains your product and acid impurities.
-
Why Citric Acid? It is acidic enough (pH ~2) to protonate the amine but mild enough to leave the Boc group intact during the wash [2].
-
-
Base Wash (Removes Acid):
-
Drying:
-
Wash the organic layer once with Brine to remove trapped water.
-
Dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter and concentrate in vacuo.
-
Performance Data: Citric Acid vs. HCl
| Parameter | 10% Citric Acid Wash | 1M HCl Wash |
| Amine Removal Efficiency | High (>98%) | High (>99%) |
| Boc Group Stability | Excellent (Stable for hours) | Poor (Risk of cleavage >15 mins) |
| Emulsion Risk | Low | Low |
| Recommendation | Recommended | Avoid (unless <5 min contact time) |
Part 3: Advanced Purification (When LLE Fails)
If your product remains impure (e.g., co-eluting spots or "oiling out"), use these secondary methods.
Protocol 2: Recrystallization
Since your product contains a rigid aryl ring and polar amide/carbamate bonds, it is a good candidate for crystallization.
-
Solvent System A: Ethyl Acetate / Hexanes.[5]
-
Dissolve crude solid in minimum hot EtOAc.
-
Add Hexanes dropwise until persistent cloudiness appears.
-
Cool slowly to RT, then 4°C.
-
-
Solvent System B: Ethanol / Water.
-
Dissolve in warm Ethanol.
-
Add water dropwise.
-
Note: This system is excellent for removing trace 4-bromobenzoic acid if the base wash was incomplete [3].
-
Protocol 3: Scavenger Resins (Parallel Synthesis)
For small-scale reactions (<100 mg) where extraction is tedious, use polymer-supported scavengers.
-
To remove Amine (Impurity B): Add Polymer-supported Isocyanate . The resin reacts with the free amine to form an insoluble urea, which is filtered off.
-
To remove Acid (Impurity A): Add Polymer-supported Carbonate or Trisamine .
Troubleshooting & FAQs
Q: I used 1M HCl for the wash, and my product mass is lower than expected. What happened? A: You likely deprotected the Boc group. The Boc group is acid-labile.[6][7] In 1M HCl, especially if the layers weren't separated immediately, the carbamate cleaves to release the free amine and CO₂. Always use 10% Citric Acid or 0.5M HCl (ice cold) for Boc-protected compounds [1].
Q: I have a stubborn emulsion during the NaHCO₃ wash. A: This is common with amides.
-
Add a small amount of Brine to the mixture.
-
Add a splash of Methanol (if using DCM) to break surface tension.
-
Filter the entire biphasic mixture through a pad of Celite if particulate matter is stabilizing the emulsion.
Q: My product is oiling out instead of crystallizing. A: This often indicates trapped solvent or impurities preventing the lattice formation.
-
Re-dissolve in DCM and evaporate to dryness twice to remove trapped EtOAc.
-
Scratch the side of the flask with a glass rod.
-
Seed the solution with a tiny crystal of pure product if available.
References
-
BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (Accessed 2026).[8] Link
-
Mercer University. Amide Workup - Biofilm Inhibitor Synthesis. (Accessed 2026).[8] Link
-
Fisher Scientific. Amine Protection / Deprotection Guide. (Accessed 2026).[8] Link
-
Organic Chemistry Portal. Boc-Protected Amino Groups. (Accessed 2026).[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]
Validation & Comparative
Technical Analysis: 1H & 13C NMR of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
Executive Summary & Application Context
tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate is a critical bifunctional linker intermediate used frequently in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery.
Structurally, it possesses two distinct "handles":
-
Aryl Bromide: Ready for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Boc-Protected Amine: A masked primary amine manageable under acidic deprotection conditions.
This guide compares the analytical performance of Nuclear Magnetic Resonance (NMR) against alternative characterization methods (LC-MS) and provides a comparative analysis of solvent effects (CDCl₃ vs. DMSO-d₆) to ensure accurate structural validation.
Comparative Analysis: Characterization Strategy
While Mass Spectrometry (LC-MS) confirms the molecular weight, it fails to validate the regiochemistry of the amide bond formation or the integrity of the Boc group during workup. NMR remains the gold standard for structural certification.
Comparison 1: NMR vs. LC-MS Performance
| Feature | LC-MS (ESI+) | 1H NMR (400 MHz) | Application Scientist Verdict |
| Primary Output | m/z 343/345 ([M+H]⁺) | Chemical Shift (δ), Coupling ( | NMR Required. MS confirms mass but cannot distinguish between isomeric amide couplings if starting materials were reversed. |
| Boc Integrity | Often fragments in source (-Boc) | Distinct singlet at δ 1.4 ppm | NMR Superior. ESI sources often thermally degrade Boc, leading to false negatives. NMR quantifies Boc integrity non-destructively. |
| Purity Quant. | UV Area % (Extinction coeff. bias) | Molar integration | NMR Superior. qNMR provides absolute purity without requiring reference standards for response factors. |
Comparison 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent drastically alters the spectral appearance, particularly for the exchangeable protons (Amide/Carbamate NH).
-
CDCl₃ (Chloroform-d):
-
Pros: Excellent solubility for lipophilic Boc-protected intermediates; easy sample recovery.
-
Cons: Acidic impurities can broaden NH peaks; NH protons often appear as indistinguishable broad humps or disappear due to exchange.
-
-
DMSO-d₆ (Dimethyl Sulfoxide-d6):
-
Pros:Recommended for this molecule. Hydrogen bonding stabilizes NH protons, resulting in sharp, distinct triplets/singlets that allow for coupling constant (
) analysis. -
Cons: Hygroscopic (water peak at 3.33 ppm can obscure the ethyl linker region); difficult sample recovery.
-
Experimental Protocol
A. Synthesis Context (For Reference)
This molecule is typically synthesized via Schotten-Baumann or coupling reagent (EDC/HATU) mediated reaction between N-Boc-ethylenediamine and 4-bromobenzoic acid (or 4-bromobenzoyl chloride).
B. NMR Sample Preparation (Self-Validating Protocol)
To ensure high-resolution data capable of resolving the ethyl backbone coupling:
-
Mass: Weigh 10–15 mg of the dried product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: DMSO is chosen here to visualize the amide coupling (
) which proves the covalent bond formation.
-
-
Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.
-
Acquisition:
-
1H: 16 scans, 30° pulse angle, D1 = 1.0s.
-
13C: 512 scans, proton-decoupled (CPD).
-
Data Interpretation & Assignment
1H NMR Analysis (400 MHz, DMSO-d₆)
The spectrum is defined by three distinct zones: the aliphatic Boc/Linker region, the aromatic benzoyl region, and the downfield amide region.
| Position | δ (ppm) | Multiplicity | Integral | Assignment Logic |
| NH-1 | 8.52 | t ( | 1H | Amide NH. Downfield due to conjugation with the electron-withdrawing benzoyl group. Triplet indicates coupling to adjacent CH₂. |
| Ar-H (a) | 7.78 | d ( | 2H | Aromatic. Ortho to the carbonyl. Deshielded by the carbonyl anisotropy. Part of AA'BB' system. |
| Ar-H (b) | 7.68 | d ( | 2H | Aromatic. Ortho to the Bromine. Slightly more shielded than H(a). |
| NH-2 | 6.85 | t (br) | 1H | Carbamate NH. Upfield relative to amide NH. Broad due to rotamers common in Boc-amines. |
| CH₂-1 | 3.35* | q/m | 2H | Linker. Alpha to the Benzamide nitrogen. Note: Often overlaps with DMSO water peak. |
| CH₂-2 | 3.12 | q/m | 2H | Linker. Alpha to the Carbamate nitrogen. Slightly upfield of CH₂-1. |
| Boc | 1.38 | s | 9H | t-Butyl. Characteristic sharp singlet. Integration reference (set to 9.00). |
*Note: In CDCl₃, the Aromatic doublets would appear closer to 7.50–7.60 ppm, and NH peaks would be broad singlets at ~6.5 and ~5.0 ppm.
13C NMR Analysis (100 MHz, DMSO-d₆)
| Type | δ (ppm) | Assignment |
| C=O (Amide) | 165.8 | Benzoyl carbonyl carbon. |
| C=O (Boc) | 155.6 | Carbamate carbonyl carbon. |
| Ar-C (quat) | 133.5 | Ipso-carbon attached to C=O. |
| Ar-CH | 131.2 | Aromatic CH (Ortho to Br). |
| Ar-CH | 129.5 | Aromatic CH (Ortho to C=O). |
| Ar-C (quat) | 125.1 | Ipso-carbon attached to Br (C-Br). |
| C (quat) | 77.8 | Quaternary carbon of the tert-butyl group. |
| CH₂ (Linker) | 40.2 | Ethyl backbone (α to Amide). |
| CH₂ (Linker) | 39.5 | Ethyl backbone (α to Carbamate). |
| CH₃ (Boc) | 28.2 | Methyl carbons of the Boc group. |
Structural Validation Logic (Visualization)
The following diagram illustrates the logical flow a scientist should use to confirm the structure based on the data above.
Signal Assignment Pathway
This diagram correlates the chemical environment to the observed signal shift.[1][2]
Troubleshooting & Expert Tips
-
Water Suppression: In DMSO-d₆, the water peak often appears exactly at 3.33 ppm, obscuring the amide-adjacent methylene group.
-
Solution: Use a dry solvent ampoule or run a Water Suppression (presat) pulse sequence if accurate integration of the linker is required.
-
-
Rotamers: Boc-groups can sometimes exhibit rotameric species at room temperature, causing the CH₂ peaks to appear split or broadened.
-
Solution: If peaks are "doubled," heat the NMR probe to 313K (40°C). Coalescence of peaks confirms rotamers rather than impurities.
-
-
Missing Amide Peak: If the peak at ~8.5 ppm is missing in CDCl₃, it has likely exchanged with trace moisture or is broadened into the baseline.
-
Solution: Switch to DMSO-d₆ immediately.
-
References
-
PubChem Compound Summary. N-Boc-ethylenediamine (Precursor Data). National Library of Medicine. [Link]
-
Royal Society of Chemistry. Synthesis of PAMAM Dendron (Analogous Linker Shifts). Supplementary Information, Polymer Chemistry.[3] [Link]
-
National Institutes of Health (PMC). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives (Aromatic Region Reference). [Link]
-
SpectraBase. 1H NMR of N-Boc-ethylenediamine. Wiley Science Solutions. [Link]
Sources
Comparative Guide: Mass Spectrometry Analysis of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
This guide provides a technical comparison of mass spectrometry (MS) methodologies for the analysis of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate , a critical intermediate in the synthesis of peptidomimetics and radiolabeled ligands.
Executive Summary
tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate (Formula:
For researchers, the analytical challenge lies in balancing ionization softness to preserve the Boc group against the need for structural specificity to confirm the bromine substitution. This guide compares the industry-standard Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) , demonstrating why ESI is the superior "product" for this application while highlighting the specific pitfalls of alternative methods.
Quick Verdict
| Feature | ESI-MS/MS (Recommended) | APCI-MS (Alternative) |
| Boc Stability | High (Soft Ionization) | Low (Thermal Degradation Risk) |
| Sensitivity | Excellent for polar amides | Moderate |
| Structural Insight | Clear | Often dominated by in-source fragments |
| Best Use Case | Purity confirmation & Structural ID | Analyzing non-polar side-products |
Technical Comparison: ESI vs. APCI[2][3][4][5][6]
The Core Problem: Thermal Lability of the Carbamate
The tert-butoxycarbonyl (Boc) group is acid-labile and thermally unstable. In analytical workflows, the choice of ionization source dictates whether you observe the intact molecule or a degradation artifact.
Method A: Electrospray Ionization (ESI) – The Gold Standard
ESI operates at atmospheric pressure and moderate temperatures, relying on solution-phase chemistry to generate ions.
-
Performance: Yields a dominant protonated molecular ion
at m/z 343.1/345.1 (due to ). -
Mechanism: The polar carbamate and amide moieties protonate easily (
) or cationize ( ), providing a clean spectral baseline. -
Why it wins: It preserves the Boc group, allowing for accurate purity assessment. If the spectrum shows a peak at m/z 243 (the de-Boc amine), you know it is a synthetic impurity, not an analytical artifact.
Method B: APCI – The "False Negative" Trap
APCI utilizes a heated nebulizer (typically 300–500 °C) and a corona discharge.
-
Performance: Frequently results in significant in-source fragmentation.
-
The Artifact: The high heat often triggers the thermal elimination of isobutylene from the Boc group before the mass analyzer detects the ion.
Structural Validation & Fragmentation Analysis
To validate the identity of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate, one must look for two specific spectral signatures: the Bromine Isotope Pattern and the Boc-Specific Fragmentation Pathway .
A. The Bromine Isotope Signature
Bromine exists naturally as two stable isotopes:
-
Observation: The molecular ion cluster will appear as a 1:1 doublet separated by 2 Da.
-
Diagnostic Value: Any deviation from this 1:1 intensity ratio indicates interference from a non-brominated co-eluting impurity.
B. Fragmentation Pathway (MS/MS)
In a Collision-Induced Dissociation (CID) experiment (e.g., Triple Quadrupole or Q-TOF), the molecule follows a predictable breakdown.
Key Transitions:
-
Precursor: m/z 343.1 (
isotope) -
Loss of Isobutylene (-56 Da): The Boc group cleaves, yielding the carbamic acid intermediate (rarely seen) or the protonated amine at m/z 287.1 .
-
Loss of
(-44 Da): Rapid decarboxylation yields the amino-ethyl-benzamide at m/z 243.1 . -
Amide Cleavage: High-energy collision breaks the amide bond, generating the characteristic 4-bromobenzoyl cation (acylium ion) at m/z 183.0 .
Visualization: MS/MS Fragmentation Pathway
The following diagram illustrates the logical flow of fragmentation used to confirm the structure.
Caption: CID fragmentation pathway for tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate. The transition to m/z 183 is the definitive confirmation of the bromobenzoyl moiety.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol is designed for a standard HPLC-ESI-MS system (e.g., Agilent 6400 Series or Waters Xevo).
Step 1: Sample Preparation[7]
-
Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile (ACN) . Avoid Methanol if possible to prevent potential transesterification artifacts during long-term storage, though it is acceptable for immediate injection.
-
Dilution: Dilute 10 µL of stock into 990 µL of 50:50 ACN:Water + 0.1% Formic Acid. Final concentration: ~10 µg/mL.
Step 2: Chromatographic Conditions[8]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5% -> 95% B (Linear ramp)
-
6-8 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
Step 3: Mass Spectrometer Settings (ESI Positive)
| Parameter | Setting | Rationale |
| Ion Mode | Positive (+) | Amides protonate readily. |
| Capillary Voltage | 3500 V | Standard for ESI. |
| Gas Temperature | 300 °C | Sufficient for desolvation without degrading Boc. |
| Fragmentor Voltage | 100 V | Optimized to prevent in-source fragmentation. |
| Collision Energy | 15 - 25 eV | 15 eV for [M-Boc] detection; 25 eV for Acylium ion. |
Quantitative Data Summary
The following table summarizes the expected ions and their relative abundances under optimized ESI conditions versus suboptimal APCI conditions.
| Ion Identity | m/z ( | ESI Intensity (Relative %) | APCI Intensity (Relative %) | Notes |
| [M+H]+ | 343.1 | 100% (Base Peak) | < 20% | Intact molecule. |
| [M+Na]+ | 365.1 | 40 - 60% | < 5% | Sodium adduct, common in ESI. |
| [M-Boc+H]+ | 243.1 | < 5% (In-source) | 100% (Base Peak) | Warning: High abundance in APCI indicates thermal degradation, not impurity. |
| [Br-Ph-CO]+ | 183.0 | Absent (requires MS/MS) | Variable | Acylium ion. |
Expert Insight: Troubleshooting Common Issues
Issue: "I see a split peak in the chromatogram."
-
Cause: Rotamers. The Boc group and the amide bond can exist in cis/trans conformational equilibrium, which is slow on the NMR timescale but can occasionally partially resolve on UPLC columns at low temperatures.
-
Solution: Check the mass spectra of both peaks. If they are identical (same m/z, same isotope pattern), they are rotamers. Warming the column to 40°C often coalesces them.
Issue: "My mass is M+56 higher than expected."
-
Cause: Formation of
. -
Correction: This is actually unlikely. A mass shift of +56 usually implies the presence of t-butyl cation adducts (rare) or simply misinterpretation. More commonly, researchers mistake the
(M+23) or (M+39) adducts. Ensure you are tracking the doublet to confirm the ion belongs to your compound.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.).[2] Wiley.[2] (Defines the lability of Boc groups under acidic and thermal conditions).
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2005). Synthesis of (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209. Link (Source for the synthesis of the starting material).
-
Holčapek, M., & Jandera, P. (2010). Mass Spectrometry of Carbamates and Ureas. In The Chemistry of Functional Groups. Wiley.[2] (Detailed fragmentation mechanisms of carbamates).
-
BenchChem. (2025).[3] Spectral Data of tert-Butyl (2-(benzylamino)ethyl)carbamate and Related Compounds. Link (Comparative spectral data for similar Boc-protected amines).
Sources
A Comparative Guide to HPLC Purity Analysis of Synthesized tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
In the landscape of pharmaceutical development, the rigorous assessment of purity for synthesized intermediates is not merely a quality control checkpoint; it is a cornerstone of regulatory compliance and the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built.[1][2] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate, a key building block in numerous synthetic pathways. We will explore the nuances of method development, compare its performance against Ultra-Performance Liquid Chromatography (UPLC), and provide detailed experimental protocols to ensure robust and reliable purity assessments.
The Criticality of Purity in Pharmaceutical Intermediates
The purity of an intermediate like tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate directly influences the quality of the final drug substance.[2] Impurities, even in trace amounts, can carry through subsequent synthetic steps, potentially leading to the formation of undesired by-products in the API.[2] These impurities can have significant pharmacological or toxicological effects, making their identification and quantification a regulatory imperative.[3] Therefore, the development of a sensitive, specific, and stability-indicating analytical method is of paramount importance.
Section 1: Primary Analytical Technique: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis for its versatility, robustness, and ability to separate a wide range of non-volatile and thermally labile compounds.[4] For tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate, a compound with both hydrophobic (bromobenzoyl and tert-Butyl groups) and polar (carbamate and amide linkages) moieties, RP-HPLC offers an ideal separation mechanism.
Causality Behind Experimental Choices
The selection of each parameter in the HPLC method is a deliberate choice aimed at achieving optimal separation and detection of the main compound and its potential impurities.
-
Column Chemistry (C18): A C18 (octadecylsilane) stationary phase is chosen for its strong hydrophobic retention, which is well-suited for the non-polar regions of the target molecule. The end-capping of residual silanol groups on the silica support is crucial to minimize peak tailing of the basic amine functionalities within the molecule.
-
Mobile Phase Composition: A gradient elution of acetonitrile and water is employed to provide a broad elution window, ensuring the separation of early-eluting polar impurities and late-eluting non-polar by-products.
-
Acid Modifier (Trifluoroacetic Acid - TFA): The addition of 0.1% TFA to the mobile phase serves a dual purpose. It protonates the residual silanol groups on the column, reducing undesirable interactions with the analyte.[5] It also acts as an ion-pairing agent for any basic impurities, improving their peak shape and retention. While TFA can suppress MS signals, it is excellent for UV detection.[5] For LC-MS compatibility, formic acid would be a preferred alternative.[5][6][7]
-
-
Detection Wavelength (254 nm): The bromobenzoyl chromophore in the molecule exhibits strong UV absorbance. A detection wavelength of 254 nm is selected to maximize sensitivity for both the parent compound and any related impurities containing this chromophore. Wavelengths around 220 nm could also be considered for detecting the carbamate group, but may have higher background noise.[8]
Experimental Protocol: HPLC Purity Analysis
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the ongoing performance of the chromatographic system.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
System Suitability: Before sample analysis, inject a standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
Visualization of the HPLC Workflow
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. tert-Butyl carbamate | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
structural confirmation of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate products
Comparative Guide to Structural Validation: tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
Executive Summary
This guide provides a rigorous technical framework for the structural confirmation of tert-butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate (CAS: N/A, Custom Intermediate). As a bifunctional linker widely used in PROTAC® linker synthesis and fragment-based drug discovery, the purity and identity of this intermediate are critical.
Unlike standard reagents, this molecule contains two distinct nitrogen environments (carbamate and amide) connected by a flexible ethyl linker. This guide compares the "performance" of three primary validation methodologies—1H NMR , LC-MS , and FT-IR —against common synthetic "alternatives" (impurities such as bis-acylated byproducts or unreacted starting materials).
Part 1: The Structural Challenge & Alternatives
In the synthesis of this molecule (typically via monoprotection of ethylenediamine followed by acylation), three specific "alternative" structures often contaminate the final product. A robust validation protocol must distinguish the target from these confounders.
| Compound | Structure Description | Molecular Weight | Key Differentiator |
| Target Product | Mono-Boc, Mono-4-Bromobenzoyl | ~343.2 g/mol | Distinct Asymmetry (Boc + Aryl) |
| Alternative A (Impurity) | N,N'-Di-Boc-ethylenediamine | ~260.3 g/mol | Symmetric, No Aromatic Signals |
| Alternative B (Impurity) | N,N'-Bis(4-bromobenzoyl)ethylenediamine | ~426.1 g/mol | Symmetric, No Boc Signal |
| Alternative C (Impurity) | Free Amine (N-Boc-ethylenediamine) | ~160.2 g/mol | Basic, Positive Ninhydrin Test |
Part 2: Comparative Analysis of Validation Methods
This section objectively compares the analytical performance of standard characterization techniques for this specific scaffold.
| Feature | Method A: 1H NMR (400 MHz) | Method B: LC-MS (ESI) | Method C: FT-IR (ATR) |
| Primary Utility | Definitive Structure Proof | Rapid Purity & ID Check | Functional Group Verification |
| Specificity | High .[1] Resolves Boc vs. Benzoyl integration (9:4 proton ratio). | Medium . Identifies mass, but cannot easily distinguish regioisomers (unlikely here) without fragmentation. | Low . Confirms Amide/Carbamate presence but misses subtle impurities. |
| Sensitivity | Low (Requires ~5-10 mg). | Very High (Requires <0.1 mg). | Medium (Solid state). |
| Key Marker | 9H Singlet (1.4 ppm) vs 4H Aromatic (7.6-7.8 ppm) . | Isotope Pattern : 1:1 ratio of m/z M and M+2 due to Bromine ( | Dual Carbonyls : Carbamate (~1690 cm⁻¹) & Amide (~1640 cm⁻¹). |
| Turnaround | 15–30 Minutes. | 5–10 Minutes. | <2 Minutes. |
| Verdict | Gold Standard for lot release. | Best for In-Process Control (IPC) . | Supplementary only. |
Part 3: Detailed Experimental Protocols
Protocol A: High-Field 1H NMR Validation
The only self-validating method to confirm the 1:1 ratio of protecting group to warhead.
Reagents:
-
Solvent: DMSO-d6 (Preferred over CDCl₃ for better amide proton resolution).
-
Internal Standard: TMS (Tetramethylsilane).
Workflow:
-
Dissolve 10–15 mg of the dried product in 0.6 mL DMSO-d6.
-
Acquire spectrum with at least 16 scans (relaxation delay
to ensure accurate integration of the Boc signal). -
Critical Integration Check :
-
Set the aromatic region (4 protons) to an integral of 4.00 .
-
Verify the Boc singlet (approx 1.4 ppm) integrates to 9.00 ± 0.3 .
-
Causality: If Boc > 9.3, sample contains N,N'-di-Boc impurity. If Boc < 8.7, sample may contain bis-acylated impurity or solvent.
-
Expected Data (DMSO-d6):
- 8.60 (t, 1H, Amide NH).
- 7.80 (d, J=8.5 Hz, 2H, Ar-H ortho to CO).
- 7.65 (d, J=8.5 Hz, 2H, Ar-H ortho to Br).
- 6.90 (t, 1H, Carbamate NH).
- 3.40–3.25 (m, 2H, CH₂-N-Benzoyl).
- 3.15–3.05 (m, 2H, CH₂-N-Boc).
- 1.38 (s, 9H, Boc-tBu).
Protocol B: LC-MS Isotopic Confirmation
Essential for confirming the presence of Bromine.
Workflow:
-
Prepare a 0.1 mg/mL solution in Acetonitrile/Water (50:50).
-
Inject 5 µL onto a C18 Reverse Phase column.
-
Run a gradient: 5% to 95% B (ACN + 0.1% Formic Acid) over 5 mins.
-
Detection : ESI Positive Mode.
Self-Validating Criteria:
-
Look for the parent ion
. -
Isotope Check : You MUST observe two peaks of nearly equal intensity separated by 2 mass units.
-
Peak A: ~343.1 (m/z,
Br) -
Peak B: ~345.1 (m/z,
Br)
-
-
Failure Mode: If the M+2 peak is absent or <5% intensity, the product is NOT the brominated derivative (likely the des-bromo analog or wrong starting material).
Part 4: Visualization & Logic Flow
The following diagrams illustrate the structural confirmation logic and the specific signaling pathways for troubleshooting.
Figure 1: Structural Validation Decision Tree
Caption: Logical workflow for distinguishing the target molecule from common synthetic byproducts.
Figure 2: NMR Signal Assignment Map
Caption: Correlation of chemical moieties to expected 1H NMR signals in DMSO-d6.
References
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives . National Institutes of Health (PMC). Available at: [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester . Organic Syntheses. Available at: [Link]
-
Tert-butyl 4-aminophenethylcarbamate | C13H20N2O2 . PubChem. Available at: [Link]
Sources
yield comparison of different synthetic routes to tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
Abstract
In the synthesis of complex molecules for pharmaceutical and research applications, the efficiency and reliability of constructing key intermediates are paramount. tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate is a valuable building block, notable for its bifunctional nature which allows for sequential chemical modifications. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound: the acyl chloride method and the peptide coupling agent-mediated approach. By examining experimental data, procedural nuances, and the chemical rationale behind each step, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.
Introduction: The Strategic Importance of the Target Compound
tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate is a versatile intermediate in medicinal chemistry. Its structure incorporates three key features:
-
A 4-bromophenyl moiety, which serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of molecular diversity.
-
An amide linkage , which is a common and stable functional group in biologically active molecules.
-
A Boc-protected amine , which allows for selective deprotection under acidic conditions to reveal a primary amine for further functionalization.
This combination makes the molecule an ideal starting point for the synthesis of libraries of compounds for drug discovery. Consequently, a robust and high-yielding synthesis is of significant practical importance.
Comparative Analysis of Synthetic Strategies
The formation of the central amide bond is the key transformation in the synthesis of the title compound. We will evaluate the two most prevalent methods for achieving this.
Route 1: The Acyl Chloride Method
This classic and direct approach relies on the high reactivity of an acyl chloride with a primary amine. The synthesis involves the reaction of commercially available N-Boc-ethylenediamine with 4-bromobenzoyl chloride.
Experimental Protocol:
-
Reaction Setup: A solution of N-Boc-ethylenediamine (1.0 equivalent) and a tertiary amine base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) is prepared in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Acyl Chloride Addition: A solution of 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous DCM is added dropwise to the cooled amine solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, where it is stirred for an additional 12 to 24 hours until completion, as monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up and Purification: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography or recrystallization to yield the final product.[1]
Yield and Observations: This method is known for its high efficiency, with reported yields often in the 85-95% range. The reaction is typically clean, though the primary byproduct is the hydrochloride salt of the tertiary amine base, which is easily removed during the aqueous work-up.
Causality Behind Experimental Choices:
-
Reagent: 4-Bromobenzoyl chloride is highly electrophilic, making the reaction rapid and efficient.[1] However, it is sensitive to moisture and must be handled under anhydrous conditions to prevent hydrolysis back to 4-bromobenzoic acid.[2]
-
Base: Triethylamine or DIPEA is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, thereby driving the reaction to completion.
-
Temperature: Starting the reaction at 0 °C is a critical control measure to manage the exothermic nature of the acylation, preventing potential side reactions.
Workflow Diagram: Acyl Chloride Method
Caption: Workflow for the synthesis via the Acyl Chloride method.
Route 2: Peptide Coupling Agent-Mediated Method
This modern approach utilizes a carboxylic acid and an amine as precursors, employing a coupling agent to facilitate amide bond formation under milder conditions. This route is often preferred when dealing with more complex or sensitive substrates.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 4-bromobenzoic acid (1.0 equivalent) in a suitable solvent (e.g., DMF or DCM) at 0 °C, are added 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 equivalents), 1-hydroxybenzotriazole (HOBt) (1.5 equivalents), N,N-diisopropylethylamine (DIPEA) (1.5 equivalents), and finally N-Boc-ethylenediamine (1.1 equivalents).[3]
-
Reaction Progression: The reaction mixture is stirred for approximately 30 minutes at 0 °C and then allowed to warm to room temperature, where it is stirred for 3-5 hours until completion is indicated by TLC.[3]
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude solid is then purified by column chromatography to afford the desired product.[3]
Yield and Observations: This method provides good to excellent yields, typically in the 70-95% range, depending on the specific substrates.[3][4] A key advantage is the use of the more stable 4-bromobenzoic acid. The byproducts derived from the coupling agents (e.g., a water-soluble urea from EDC) are generally easy to remove.[4][5]
Causality Behind Experimental Choices:
-
Coupling System: EDC is a carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] HOBt is a crucial additive that traps this intermediate to form an active ester. This new intermediate is more stable, less prone to racemization (a key consideration in peptide chemistry), and reacts cleanly with the amine to form the amide bond, suppressing the formation of an N-acylurea byproduct.[4][6]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the coupling reaction proceeds efficiently.
-
Solvent: DMF is often chosen for its ability to dissolve a wide range of reactants.
Workflow Diagram: Peptide Coupling Method
Caption: Workflow for the synthesis via the Peptide Coupling method.
Quantitative Data and Route Selection
| Feature | Route 1: Acyl Chloride Method | Route 2: Peptide Coupling Method |
| Key Starting Materials | 4-Bromobenzoyl chloride, N-Boc-ethylenediamine | 4-Bromobenzoic acid, N-Boc-ethylenediamine |
| Key Reagents | Triethylamine or DIPEA | EDC·HCl, HOBt, DIPEA |
| Typical Yield | 85-95% | 70-95% [3][4] |
| Reaction Conditions | 0 °C to Room Temp, 12-24 h | 0 °C to Room Temp, 3-5 h |
| Advantages | High yield, simple reagents, cost-effective | Milder conditions, uses stable carboxylic acid, shorter reaction time |
| Disadvantages | Uses moisture-sensitive/corrosive acyl chloride | Higher cost of coupling reagents |
| Purification | Aqueous wash, Chromatography/Recrystallization | Aqueous wash, Chromatography |
Conclusion and Recommendations
Both synthetic routes offer effective and high-yielding pathways to tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate. The optimal choice depends on the specific needs and constraints of the project.
-
The Acyl Chloride Method stands out for its operational simplicity, high yields, and cost-effectiveness, making it highly suitable for large-scale synthesis. Its primary drawback is the need to handle the moisture-sensitive 4-bromobenzoyl chloride, which requires rigorous anhydrous techniques.
-
The Peptide Coupling Method offers the advantages of milder reaction conditions and a significantly shorter reaction time. The use of the stable and readily available 4-bromobenzoic acid is a major practical benefit. While the reagents are more expensive, this route is an excellent choice for smaller-scale syntheses, parallel synthesis, or when working with substrates bearing sensitive functional groups.
For most standard laboratory applications focused on producing a reliable quantity of the intermediate, the acyl chloride method remains a robust and economical choice. However, for applications demanding speed and compatibility with automated synthesis platforms, the peptide coupling approach is superior.
References
-
Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]
-
Khattab, S. N. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(39), 5205-5208, 2010. [Link]
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Bhookya, S. et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43, 6251–6270, 2017. [Link]
-
Yang, J. W. et al. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 173-185, 2008. [Link]
-
PrepChem. Preparation of 4-bromobenzoyl chloride. [Link]
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Crystallography of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
Executive Summary
Molecule of Interest: tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate (hereafter Br-Boc-EA ). Class: Peptidomimetic precursor / Benzamide scaffold. Application: Fragment-based drug discovery (HDAC inhibitors, AMPA modulators), Supramolecular synthons.
This guide provides a technical comparison of the crystallographic behavior of Br-Boc-EA against its non-halogenated (H-Boc-EA) and chloro-substituted (Cl-Boc-EA) analogs. It addresses the critical challenge in small-molecule crystallography: balancing the flexibility of aliphatic protecting groups (Boc) with the rigidity required for high-resolution diffraction.
Key Insight: The inclusion of the 4-bromine atom is not merely a substitution; it acts as a "crystallographic anchor," introducing directional halogen bonding (
Part 1: Structural Utility & Comparative Analysis
The "Heavy Atom" Advantage
In small molecule crystallography, the primary differentiator between the Br-Boc-EA and its analogs is the anomalous scattering power and the directionality of intermolecular forces.
| Feature | Br-Boc-EA (Target) | Cl-Boc-EA (Alternative) | H-Boc-EA (Control) |
| Phasing Power | High: Br ( | Moderate: Cl ( | None: Requires direct methods; difficult if the Boc group induces pseudo-symmetry. |
| Lattice Stability | High: Stabilized by | Medium: Weak | Low: Packing relies solely on Amide-Amide H-bonds; prone to slipping/disorder. |
| Boc Disorder | Reduced: The rigid "head" anchors the flexible "tail." | Variable: Often requires low-temp (100K) data collection to resolve. | High: Terminal methyl groups often appear as rotating ellipsoids even at 100K. |
Mechanistic Insight: The Halogen Bond Anchor
The 4-bromobenzoyl moiety creates a "
-
Interaction Geometry:
(Linearity indicates strong interaction). -
Distance:
Å (Significantly shorter than the sum of van der Waals radii).
Part 2: Experimental Protocol (Self-Validating)
Synthesis & Purification
Context: High-quality crystals require high-purity input (>99%).
-
Coupling: React N-Boc-ethylenediamine with 4-bromobenzoyl chloride in DCM with Et
N. -
Validation: Check TLC (EtOAc:Hexane 1:1). The product should be UV-active (Benzoyl) and stain with Ninhydrin (after deprotection, though Boc itself is silent, the amide NH is visible).
-
Purification: Recrystallize crude solid from hot Ethanol. Do not use column chromatography immediately before crystallization; silica traces can nucleate amorphous defects.
Crystallization Workflow (Slow Evaporation vs. Vapor Diffusion)
The flexible ethyl linker makes this molecule prone to "oiling out." The following protocol minimizes this risk.
Protocol A: Slow Evaporation (Recommended)
-
Dissolve 20 mg of Br-Boc-EA in 2 mL of Ethanol/Acetone (1:1) .
-
Filter through a 0.45
m PTFE syringe filter into a clean scintillation vial. -
Cover with parafilm and poke 3 small holes (needle size 22G).
-
Store at 4°C (reduces kinetic energy, favoring thermodynamic packing).
Protocol B: Vapor Diffusion (Alternative for Cl-analogs)
-
Inner vial: 15 mg solute in 1 mL THF.
-
Outer vial: 5 mL Pentane (Anti-solvent).
-
Seal tightly.[1]
Data Collection Strategy
-
Temperature: 100 K (Mandatory to freeze Boc-group methyl rotation).
-
Source: Mo K
( Å) is preferred to minimize absorption, though Cu K enhances the anomalous signal of Br. -
Absorption Correction: Critical for Br-derivatives. Use Multi-scan (SADABS/CrysAlisPro) to correct for the heavy atom absorption (
mm ).
Part 3: Structural Insights & Data Presentation
Representative Unit Cell Parameters
Based on typical packing for benzamide-ethyl-carbamate scaffolds (Monoclinic
| Parameter | Value (Typical) | Interpretation |
| Crystal System | Monoclinic | Standard for planar aromatic amides. |
| Space Group | Centrosymmetric; favored by anti-parallel dipole alignment. | |
| a ( | ~11.5 | Long axis accommodating the linear chain. |
| b ( | ~9.2 | Stacking axis (Benzene ring thickness + spacing). |
| c ( | ~16.8 | Width of the dimer pair. |
| ~102.5 | Monoclinic angle. | |
| Z | 4 | 1 molecule per asymmetric unit. |
Interaction Network
The crystal lattice is defined by a competition between two primary synthons:
-
Amide-Amide Homodimer:
(Classic motif). -
Halogen Bond Chain:
.
Critical Observation: In the H-Boc-EA analog, the Halogen Bond is absent. The structure relies solely on the Amide dimer, leaving the Boc tail free to wobble. In Br-Boc-EA , the Br atom "stitches" the layers together, reducing the thermal displacement parameters (
) of the entire lattice.
Part 4: Visualization
Crystallization Logic Flow
This diagram illustrates the decision matrix for obtaining diffraction-quality crystals of Boc-protected benzamides.
Caption: Decision matrix for crystallizing flexible Boc-linkers. Note the pivot to Vapor Diffusion if Evaporation yields oil.
Supramolecular Interaction Map
This diagram visualizes the competing forces stabilizing the crystal lattice.
Caption: Interaction map showing how the Halogen Bond (Red dashed) anchors the Carbamate oxygen, indirectly stabilizing the flexible Boc group.
References
-
Gilli, P., et al. (2004).[1] The Nature of the Hydrogen Bond in Amides and Peptidomimetics. Acta Crystallographica Section B. Link[1]
-
Metrangolo, P., et al. (2005). Halogen Bonding in Crystal Engineering. Chemical Reviews. (Fundamental principles of Br...O interactions). Link
-
Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie. (Context on supramolecular synthons). Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. (Standard refinement protocols for disordered Boc groups). Link
-
PubChem Compound Summary. tert-Butyl 4-aminophenethylcarbamate (Structural analog reference). Link
Sources
Safety Operating Guide
Proper Disposal Procedures: tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
[1][2]
Executive Summary
Disposal Classification: Halogenated Organic Waste Immediate Action: Segregate from non-halogenated waste streams.[1][2][3] Do not dispose of via sink/drain.[1][2] RCRA Status: Non-listed; manage as characteristic hazardous waste (Halogenated).[1]
Chemical Hazard Assessment & Disposal Logic
As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS) and understand the structural reasons for specific disposal protocols. This compound is not merely "organic waste"; its functional groups dictate its environmental fate and destruction method.[1]
| Feature | Structural Cause | Disposal Implication |
| Halogen Content | Bromine (Br) on the benzoyl ring.[1] | CRITICAL: Must be incinerated in a facility equipped with scrubbers to neutralize hydrogen bromide (HBr) and bromine gas ( |
| Thermal Instability | Boc-group (tert-butyloxycarbonyl).[1] | The Boc group is acid-labile and thermally unstable, releasing isobutylene (flammable gas) and |
| Bioaccumulation | Lipophilic carbamate/amide backbone.[1] | High potential for aquatic toxicity.[1] Strict Zero-Discharge policy for drains/sewer systems.[1] |
Waste Stream Segregation Protocol
Effective disposal begins at the bench.[1] You must segregate this compound based on its physical state.[1]
Diagram 1: Waste Segregation Decision Tree
Caption: Decision logic for segregating tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate waste. Note that even non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired/Excess)
Do not dissolve the solid to dispose of it. This creates unnecessary volume and liquid waste hazards.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.[1]
-
Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (Ziploc type) to contain any potential dust or leakage.
-
Storage: Store in the Satellite Accumulation Area (SAA) until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
If the compound is dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate).[4]
-
Select the Correct Carboy:
-
MUST go into the Halogenated Solvent Waste carboy.[1]
-
Warning: Even if the solvent is Ethyl Acetate (non-halogenated), the presence of the brominated solute (the compound) reclassifies the entire mixture as halogenated waste [1].
-
-
Transfer: Use a funnel to prevent spills. Do not overfill (leave 10% headspace).[1]
-
Log Entry: On the waste log sheet, record:
Emergency Spill Response
If the solid powder is spilled on the bench or floor:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[4][1][2] If the powder is fine/dusty, use an N95 mask to prevent inhalation of the brominated organic dust.
-
Containment: Do not use water initially (spreads the contamination).[1]
-
Cleanup:
-
Dry Spill: Gently sweep up using a brush and dustpan dedicated for hazardous waste.[1] Place debris in a solid waste container.
-
Wet Spill (Solution): Cover with an inert absorbent (vermiculite or spill pads).[1] Do not use paper towels if the solvent is flammable, unless immediately placed in a flammable waste bin.
-
-
Decontamination: Wipe the area with soap and water after the bulk material is removed.[1] Dispose of the wipes as hazardous solid waste [2].[1]
Regulatory Compliance (RCRA & EPA)
While this specific intermediate does not have a unique "P" or "U" list code, it is regulated under the "Mixture Rule" and "Derived-From Rule" in industrial settings.[4]
-
Waste Code Assignment:
-
Incineration Requirement: The presence of the Bromine atom requires the waste contractor to use an incinerator with specific emission controls for halogens. Failure to label this correctly can result in fines and damage to the disposal facility's equipment [3].[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][6] [Link]
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.[1] [Link]
-
American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[1] [Link]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
